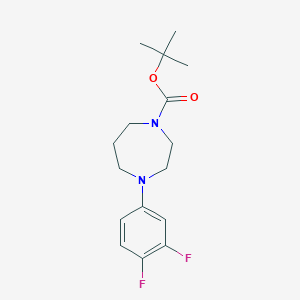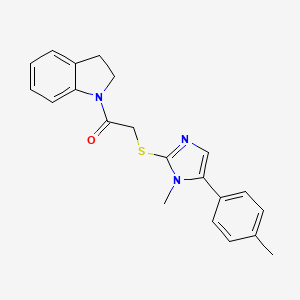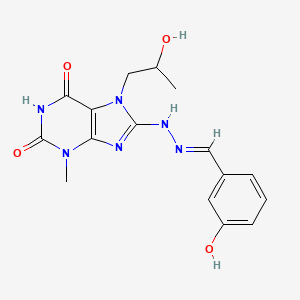
Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl (3,4-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 144298-04-4 . It has a molecular weight of 229.23 .
Synthesis Analysis
The synthesis of “Tert-butyl (3,4-difluorophenyl)carbamate” involves the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate in dry tetrahydrofuran . The reaction mixture is stirred at room temperature for 12 hours . After the reaction, the volatiles are removed under reduced pressure and the residue is washed with hexanes . The resultant white solid is dried under high vacuum to afford the product .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : This compound and its derivatives are often synthesized and characterized for their unique properties. For instance, the practical synthesis of related diazepane compounds has been established for the production of Rho–kinase inhibitors, such as K-115, which are significant in the pharmaceutical industry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Photophysical Properties : Studies on diazepine derivatives, including those with tert-butyl groups, focus on their photophysical properties. These studies are important for understanding the behavior of these compounds under different light and solvent conditions, which has implications in material science and photophysics (Wieczorek, Gierszewski, Popenda, Tykarska, Gdaniec, Jurga, Sikorski, Mielcarek, Piskorz, & Goslinski, 2016).
Reactions and Stability : The reactions and stability of tert-butyl cyclopropanecarboxylates, which share structural similarities with the compound , have been studied. These studies provide insights into the reactivity of these compounds and their potential applications in organic synthesis (Häner, Maetzke, & Seebach, 1986).
Use in Asymmetric Synthesis : Compounds like tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate are used in the asymmetric synthesis of amines. The tert-butanesulfinyl group, in particular, serves as a powerful chiral directing group in these syntheses, contributing to the development of enantioenriched amines, which are valuable in medicinal chemistry (Ellman, Owens, & Tang, 2002).
Self-Assembly and Molecular Arrays : Research into tert-butylbenzoic acid and its interactions with aliphatic diamines has led to the formation of new three-dimensional molecular arrays. These studies are significant in the field of supramolecular chemistry and have potential applications in the development of new materials (Armstrong, Atkinson, Carter, Mahinay, Skelton, Turner, Wei, White, & Lindoy, 2002).
Catalytic Applications : The tert-butyl group in related compounds has been utilized in catalyst development, particularly in olefin epoxidation reactions. The Lewis basicity of ligands, including those with tert-butyl groups, can significantly affect the reactivity and selectivity of these catalytic processes (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The safety information for “Tert-butyl (3,4-difluorophenyl)carbamate” indicates that it has the hazard statements: H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVJKOAJJUTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2931357.png)
![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)


![(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931361.png)


![2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2931364.png)
![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)
![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)
